![molecular formula C19H17N5O B2939797 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 1171923-65-1](/img/structure/B2939797.png)
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide, also known as BIX-01294, is a small molecule inhibitor that targets histone methyltransferase G9a. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and viral infections.
Mechanism of Action
Target of action
The compound contains a benzimidazole moiety, which is a structural feature found in many bioactive compounds, including anticancer, antimicrobial, and anti-inflammatory agents . Therefore, the compound could potentially interact with a variety of biological targets, depending on its specific structure and functional groups.
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to predict which biochemical pathways it might affect. Compounds with similar structures have been found to affect a variety of pathways, including those involved in cell growth and inflammation .
Advantages and Limitations for Lab Experiments
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and modified. It has also been extensively studied for its potential therapeutic applications in various diseases, making it a valuable tool for drug discovery and development. However, one limitation is that it has low solubility in water, which can limit its bioavailability and efficacy in vivo. In addition, N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been found to have off-target effects on other histone methyltransferases, which can complicate its interpretation in lab experiments.
Future Directions
There are several future directions for the study of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide. One direction is to further explore its potential therapeutic applications in various diseases, including cancer, neurological disorders, and viral infections. Another direction is to develop more potent and selective inhibitors of G9a that can overcome the limitations of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide. In addition, future studies should focus on elucidating the molecular mechanisms underlying the biochemical and physiological effects of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide, which can provide insights into its therapeutic potential and off-target effects.
Synthesis Methods
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide can be synthesized using a multi-step process involving the condensation of 2-(1H-benzo[d]imidazol-2-yl)aniline and ethyl 2-chloro-5-formyl-1H-pyrazole-3-carboxylate followed by subsequent reduction and amidation reactions. The final product is obtained as a white solid with a purity of >98% and a molecular weight of 369.4 g/mol.
Scientific Research Applications
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and viral infections. It has been shown to inhibit the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis. N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide has also been found to improve cognitive function in animal models of Alzheimer's disease and Huntington's disease. In addition, N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been shown to inhibit the replication of several viruses, including herpes simplex virus, human cytomegalovirus, and hepatitis B virus.
properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-2-24-17(11-12-20-24)19(25)23-14-8-4-3-7-13(14)18-21-15-9-5-6-10-16(15)22-18/h3-12H,2H2,1H3,(H,21,22)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUZBZFYTFCOPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide |
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